N-Propyl Substitution in Indole-Isatin Conjugates Delivers Superior Broad-Spectrum Anti-Proliferative Activity
In a systematic structure-activity relationship (SAR) study comparing N-ethyl, N-propyl, N-isopropyl, and N-allyl indole-isatin conjugates, the N-propyl derivative (hybrid 8a) demonstrated the most potent broad-spectrum anti-proliferative activity [1]. This compound achieved a full-panel GI50 (MG-MID) of 3.10 µM across the NCI 60-cell-line five-dose assay, with sub-panel efficacy ranging from 1.33 to 4.23 µM. By contrast, conjugates bearing alternative N-alkyl chains exhibited reduced growth inhibitory profiles, confirming the propyl moiety as the optimal substituent within this chemotype [1]. Additionally, hybrid 8a potently inhibited CDK2 (IC50 = 0.85 µM) and Bcl-2 (IC50 = 0.46 µM), with molecular docking revealing that the N-propyl group engages in critical hydrophobic interactions within the active sites [1].
| Evidence Dimension | Anti-proliferative activity (NCI 60-cell-line panel) |
|---|---|
| Target Compound Data | N-propylindole-5-methylisatin hybrid 8a: full-panel GI50 (MG-MID) = 3.10 µM; sub-panel GI50 range = 1.33–4.23 µM |
| Comparator Or Baseline | N-ethylindole, N-isopropylindole, N-allylindole conjugates (exact values not reported, but described as having reduced growth inhibitory profile) |
| Quantified Difference | N-propyl conjugate exhibited the best broad-spectrum action among all N-alkyl variants tested |
| Conditions | NCI five-dose screen against 60 human tumor cell lines |
Why This Matters
For research programs developing anti-proliferative agents, selecting the N-propylindole building block provides a structurally validated advantage in achieving broad-spectrum activity that cannot be matched by shorter or bulkier N-alkyl analogs.
- [1] Al-Warhi, T., et al. (2020). Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1300-1309. View Source
